molecular formula C6H12ClN B1626068 3-Chloro-1-methylpiperidine CAS No. 22704-36-5

3-Chloro-1-methylpiperidine

Cat. No.: B1626068
CAS No.: 22704-36-5
M. Wt: 133.62 g/mol
InChI Key: NISITZDNUGPQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines, which are significant in various chemical and pharmaceutical applications. The compound this compound is characterized by the presence of a chlorine atom and a methyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylpiperidine typically involves the chlorination of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{1-Methylpiperidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into 1-methylpiperidine or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include N-oxides or other oxidized forms.

    Reduction: Products include 1-methylpiperidine or other reduced forms.

Scientific Research Applications

3-Chloro-1-methylpiperidine has diverse applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methyl group contribute to its reactivity and binding affinity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

    1-Methylpiperidine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    3-Chloropiperidine: Lacks the methyl group, which affects its binding affinity and reactivity.

    4-Chloro-1-methylpiperidine: The chlorine atom is positioned differently, altering its chemical properties.

Uniqueness: 3-Chloro-1-methylpiperidine is unique due to the specific positioning of the chlorine atom and the methyl group on the piperidine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various chemical and pharmaceutical applications.

Properties

IUPAC Name

3-chloro-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISITZDNUGPQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498707
Record name 3-Chloro-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22704-36-5
Record name 3-Chloro-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methylpiperidine
Reactant of Route 2
3-Chloro-1-methylpiperidine
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-methylpiperidine
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-methylpiperidine
Reactant of Route 5
3-Chloro-1-methylpiperidine
Reactant of Route 6
3-Chloro-1-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.